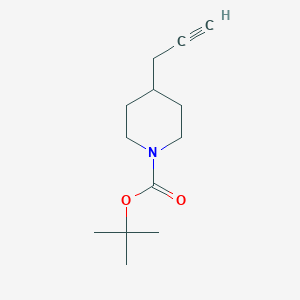

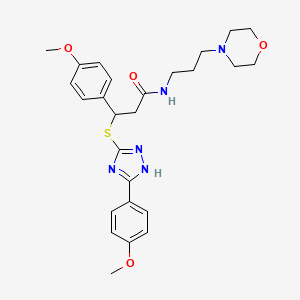

![molecular formula C17H17N5OS B2811937 3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide CAS No. 892071-50-0](/img/structure/B2811937.png)

3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide” is a derivative of tetrazole. Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .Scientific Research Applications

Sulfonamides in Therapeutic Applications

Sulfonamides have been extensively studied for their therapeutic potential across a range of medical conditions. They are primarily known for their role in antibacterial therapy but also possess antiviral, antifungal, and anticancer properties. For instance, sulfonamides serve as the backbone for developing carbonic anhydrase inhibitors (CAIs), which have applications in treating glaucoma by reducing intraocular pressure through the modulation of aqueous humor secretion. This mechanism underscores the sulfonamides' versatility in drug design, highlighting their utility beyond mere antibacterial functions to encompass broader pharmacological applications (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).

Environmental Impact and Degradation

Sulfonamides' environmental fate is also a significant area of research, particularly concerning their persistence as contaminants and their removal from aqueous solutions. Studies focus on sulfamethoxazole, a sulfonamide antibiotic, detailing its occurrence, toxicity, and strategies for removal from the environment. These findings are critical for understanding how sulfonamide compounds interact with ecosystems and the potential implications for water safety and environmental health (Prasannamedha & Kumar, 2020).

Pharmacokinetics and Drug Interactions

The pharmacokinetics and interactions of sulfonamides with other pharmaceutical compounds are essential for optimizing therapeutic efficacy and minimizing adverse effects. Research in this area includes studying the inhibitory effects of sulfonamides on cytochrome P450 isoforms, which play a crucial role in drug metabolism. Such studies are fundamental for drug development, informing dosage guidelines and predicting potential drug-drug interactions (Khojasteh et al., 2011).

Safety and Hazards

Tetrazoles are burst vigorously on exposed to shock, fire, and heat on friction . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide . It was agreed that the tetrazole ring resists oxidation even when very strong oxidizing agents were employed because of its low HOMO energy .

properties

IUPAC Name |

3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c1-13-7-5-6-10-15(13)22-17(19-20-21-22)24-12-11-16(23)18-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADJZKJBCRLRQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

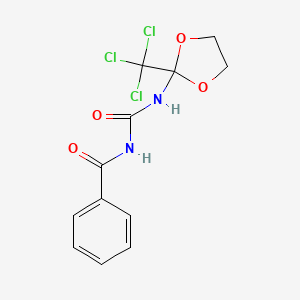

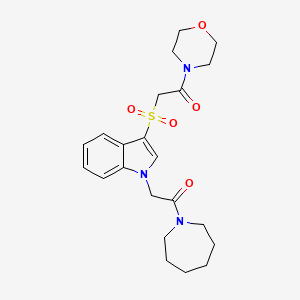

![N-(4-methylbenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2811855.png)

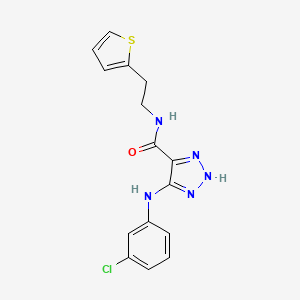

![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B2811860.png)

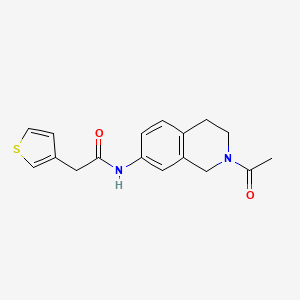

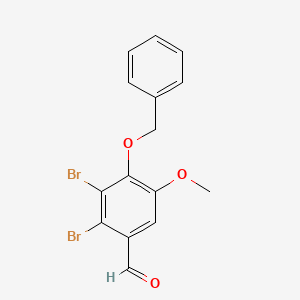

![3-(2-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2811862.png)

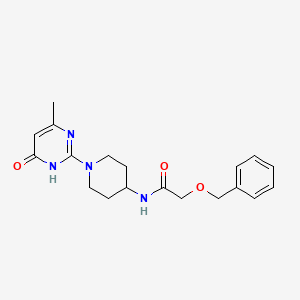

![8-(2,3-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2811864.png)

![1-[(2,6-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2811868.png)

![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2811874.png)